![molecular formula C18H18N2OS B2693034 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone CAS No. 478042-00-1](/img/structure/B2693034.png)
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone
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Description
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterisation
Research has delved into the synthesis and chemical characterization of novel diheteroaryl thienothiophene derivatives, showcasing methods for creating compounds with complex structures that could serve as precursors or analogs for further chemical investigation or therapeutic development. These methods often involve reactions that yield bis-pyrimidine, bis-pyrazole, and other heterocyclic derivatives, which are of interest for their potential biological activities (Mabkhot, Al-Majid, & Alamary, 2011).
Antimicrobial Screening
Compounds with structural features similar to 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone have been synthesized and screened for antimicrobial activity. For example, a series of mannich bases derived from imidazo-[1,2-a]pyridine derivatives showed significant antimicrobial effects against a variety of pathogens, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2012).
Antiviral Activity
The exploration of antiviral activities is another critical application area. Heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, have been investigated for their antiviral properties against various viruses. This research area highlights the potential of such compounds in the development of new antiviral therapies (Attaby et al., 2006).
Copper-Catalyzed Synthesis
Copper-catalyzed reactions have been employed to synthesize sulfur-bridged imidazopyridines, demonstrating the versatility of copper catalysis in facilitating complex synthesis reactions that could be applicable to a wide range of heterocyclic compounds for various applications, including medicinal chemistry and material science (Tian et al., 2019).
Metal-Free Methylsulfanylation
A metal-free approach for the methylsulfanylation of imidazo[1,2-a]pyridines showcases innovative methodologies in organic synthesis, particularly for the introduction of sulfur-containing groups into heterocyclic frameworks, which could be critical for the development of compounds with enhanced pharmacological properties (Chen et al., 2017).
properties
IUPAC Name |
1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-4-6-15(7-5-12)22-11-16(21)18-14(3)19-17-10-13(2)8-9-20(17)18/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWDYHAEZOYWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=C(N=C3N2C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322419 |
Source
|
Record name | 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819375 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone | |
CAS RN |
478042-00-1 |
Source
|
Record name | 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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